molecular formula C21H27N3O7S B2683397 N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-46-4

N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2683397
CAS No.: 872986-46-4
M. Wt: 465.52
InChI Key: NCMWFVVBNDWHIM-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide belongs to a class of ethanediamide derivatives characterized by a central ethanediamide (two amide groups) linker, sulfonyl-substituted 1,3-oxazinan-2-yl moieties, and aromatic substituents.

Key structural features:

  • Sulfonyl group: The 4-methoxy-3-methylbenzenesulfonyl substituent on the 1,3-oxazinan-2-yl ring may influence electronic properties and binding interactions.
  • Ethanediamide linker: Provides hydrogen-bonding sites for target engagement, distinguishing it from mono-amide derivatives.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O7S/c1-15-13-17(6-7-18(15)29-2)32(27,28)24-10-4-12-31-19(24)14-23-21(26)20(25)22-9-8-16-5-3-11-30-16/h3,5-7,11,13,19H,4,8-10,12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMWFVVBNDWHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Furan-2-yl Ethylamine: This can be achieved by reacting furan with ethylamine under controlled conditions.

    Synthesis of the Oxazinan Derivative: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: Finally, the furan-2-yl ethylamine is coupled with the oxazinan derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the furan and oxazinan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furan-2-carboxylic acid derivatives, while reduction could yield tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(furan-2-yl)ethyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound could be used to study the interactions of furan and oxazinan derivatives with biological macromolecules. It may also serve as a probe to investigate the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the benzenesulfonyl group suggests possible applications in the development of anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and oxazinan rings could play a role in binding to the target molecules, while the benzenesulfonyl group could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural Analogues of Ethanediamide Derivatives

The target compound shares structural homology with sulfonyl-containing ethanediamides and furan-based amides. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name (IUPAC) Sulfonyl Group Aromatic Substituent Linker Type Known Activity/Use Reference
Target Compound 4-methoxy-3-methylphenyl Furan-2-yl ethyl Ethanediamide Not specified N/A
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-fluoro-2-methylphenyl 2-methoxybenzyl Ethanediamide Not specified
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) None Phenyl Carboxamide Fungicide
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide None Chromen-thiazolidin hybrid Carboxamide Structural study (no activity)
Key Observations:

Sulfonyl Group Variations: The target compound’s 4-methoxy-3-methylbenzenesulfonyl group differs from the 4-fluoro-2-methylphenylsulfonyl group in . Methoxy (electron-donating) vs. fluoro (electron-withdrawing) substitutions may alter electronic density, affecting interactions with hydrophobic enzyme pockets or metal ions .

Furan-Based Substituents :

  • The furan-2-yl ethyl group in the target compound parallels the furan-2-carboxamide moiety in and fenfuram’s furancarboxamide structure . Furan rings are associated with antifungal activity, as seen in fenfuram, likely due to their ability to disrupt fungal cell membranes or inhibit sterol biosynthesis .

Linker Differences: The ethanediamide linker in the target compound provides two amide bonds, enabling stronger hydrogen-bonding interactions compared to mono-amides (e.g., fenfuram). This could improve binding affinity to proteases or kinases, as seen in hydroxamic acid derivatives (e.g., ).

Biological Activity

N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on a review of available literature.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Furan-2-yl Ethylamine : Reacting furan with ethylamine under controlled conditions.
  • Synthesis of the Oxazinan Derivative : Cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The final coupling of the furan derivative with the oxazinan derivative to yield the target compound.

This multi-step synthesis allows for the introduction of various functional groups, enhancing its potential biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The unique structure, featuring furan and oxazinan rings, may facilitate binding to target macromolecules, while the benzenesulfonyl group could modulate the compound's reactivity and stability.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing oxazinan structures have shown antiproliferative activity, with IC50 values ranging from 4.47 to 52.8 μM against human ovarian carcinoma cells (A2780) and other cancer types . The mechanism often involves:

  • Induction of cell cycle arrest.
  • Inhibition of tubulin polymerization, disrupting cell division processes.

Anti-inflammatory Potential

The presence of the benzenesulfonyl group suggests potential anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, indicating that this compound may also possess such capabilities.

Case Studies

Several studies have evaluated compounds related to this compound:

  • Cytotoxicity Study : A study demonstrated that specific derivatives exhibited moderate to high cytotoxicity against human cancer cell lines, showing promise for further development as anticancer agents .
    CompoundCell LineIC50 (μM)
    4dA27804.47
    5cA2780/RCIS52.8
    5gA2780Not specified
  • Inflammation Study : Another study highlighted the anti-inflammatory effects of similar sulfonamide derivatives in vitro, suggesting that this compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the 1,3-oxazinan-2-ylmethyl intermediate via sulfonylation of a substituted benzenesulfonyl chloride with an oxazinan precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Coupling the furan-ethyl moiety to the ethanediamide backbone using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Step 3 : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by NMR and HRMS .
    • Critical Considerations : Optimize reaction stoichiometry and solvent choice (e.g., DMF vs. dichloromethane) to suppress side reactions like over-sulfonylation .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons (furan, benzenesulfonyl), oxazinan ring protons, and ethanediamide NH signals. Use deuterated DMSO or CDCl₃ for solubility .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and sulfonyl-oxazinan geometry, though crystallization may require slow evaporation from acetonitrile .

Q. What are the hypothesized biological targets based on structural analogs?

  • Methodological Answer : Structural analogs with sulfonyl-oxazinan motifs show activity against:

  • Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via sulfonyl group interactions with ATP-binding pockets .
  • Enzymes : Modulation of cyclooxygenase-2 (COX-2) due to the methoxy-methylbenzenesulfonyl moiety’s resemblance to COX-2 inhibitors .
  • Validation : Use molecular docking (AutoDock Vina) followed by in vitro enzyme assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Methodological Answer :

  • Solubility Screening : Test solvents like DMSO (≤1% v/v), cyclodextrin complexes, or PEG-400-based solutions .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) on the oxazinan or furan moieties without disrupting pharmacophores .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers to avoid false-negative results .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NH proton splitting)?

  • Methodological Answer :

  • Variable Temperature NMR : Determine if splitting arises from slow conformational exchange (e.g., restricted rotation in the ethanediamide bond) .
  • DFT Calculations : Simulate NMR chemical shifts (Gaussian 16, B3LYP/6-31G**) to correlate with experimental data .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to trace NH proton environments .

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Key Modifications :
  • Sulfonyl Group : Replace 4-methoxy-3-methyl with electron-withdrawing groups (e.g., nitro) to enhance kinase inhibition .
  • Furan-Ethyl Chain : Substitute furan with thiophene to improve metabolic stability .
  • Assays : Test analogs in parallel against target panels (e.g., kinase profiler services) and assess cytotoxicity (MTT assay) .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and Ames toxicity .
  • Metabolite Identification : Perform in silico metabolism (GLORYx) to predict Phase I/II metabolites, then validate via LC-MS/MS in hepatocyte models .

Q. How to design experiments for translating in vitro activity to in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetics (PK) : Conduct rodent studies with IV/PO dosing to determine bioavailability, half-life, and tissue distribution (LC-MS quantification) .
  • Disease Models : Use xenograft models (e.g., HCT-116 colorectal cancer) with dosing regimens informed by in vitro IC₅₀ values .

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